molecular formula C12H21NO B15280678 Rel-(1R,2R)-2-(octahydro-2H-isoindol-2-yl)cyclobutan-1-ol

Rel-(1R,2R)-2-(octahydro-2H-isoindol-2-yl)cyclobutan-1-ol

Cat. No.: B15280678
M. Wt: 195.30 g/mol
InChI Key: XHWHLSUHRBVMQW-KIDURHIOSA-N
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Description

Rel-(1R,2R)-2-(octahydro-2H-isoindol-2-yl)cyclobutan-1-ol is an organic compound that belongs to the class of cyclobutanols. These compounds are characterized by a cyclobutane ring with a hydroxyl group attached. The specific stereochemistry of this compound, indicated by the (1R,2R) configuration, suggests that it has two chiral centers, making it optically active.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(1R,2R)-2-(octahydro-2H-isoindol-2-yl)cyclobutan-1-ol typically involves the following steps:

    Formation of the Cyclobutane Ring: This can be achieved through [2+2] cycloaddition reactions involving alkenes.

    Introduction of the Hydroxyl Group: This step often involves the use of oxidizing agents to introduce the hydroxyl group at the desired position.

    Formation of the Isoindoline Ring: This can be done through intramolecular cyclization reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can undergo reduction reactions to form alkanes.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Thionyl chloride, phosphorus tribromide.

Major Products

    Oxidation: Formation of cyclobutanone derivatives.

    Reduction: Formation of cyclobutane derivatives.

    Substitution: Formation of halogenated cyclobutane derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential biological activity.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the synthesis of complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of Rel-(1R,2R)-2-(octahydro-2H-isoindol-2-yl)cyclobutan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutanol: Lacks the isoindoline ring.

    Isoindoline derivatives: Lack the cyclobutane ring.

    Other chiral cyclobutanols: Differ in stereochemistry or additional functional groups.

Uniqueness

Rel-(1R,2R)-2-(octahydro-2H-isoindol-2-yl)cyclobutan-1-ol is unique due to its specific stereochemistry and the presence of both the cyclobutane and isoindoline rings. This combination of features can result in unique chemical and biological properties.

Properties

Molecular Formula

C12H21NO

Molecular Weight

195.30 g/mol

IUPAC Name

(1R,2R)-2-(1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl)cyclobutan-1-ol

InChI

InChI=1S/C12H21NO/c14-12-6-5-11(12)13-7-9-3-1-2-4-10(9)8-13/h9-12,14H,1-8H2/t9?,10?,11-,12-/m1/s1

InChI Key

XHWHLSUHRBVMQW-KIDURHIOSA-N

Isomeric SMILES

C1CCC2CN(CC2C1)[C@@H]3CC[C@H]3O

Canonical SMILES

C1CCC2CN(CC2C1)C3CCC3O

Origin of Product

United States

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